molecular formula C17H29NO2 B085352 1-(1-adamantyl)-3-morpholin-4-ylpropan-1-ol CAS No. 15037-70-4

1-(1-adamantyl)-3-morpholin-4-ylpropan-1-ol

Cat. No.: B085352
CAS No.: 15037-70-4
M. Wt: 279.4 g/mol
InChI Key: KDEJVXIPSQTVHQ-UHFFFAOYSA-N
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Description

Alpha-(1-Adamantyl)-4-morpholinepropanol is a compound that features an adamantane moiety, a morpholine ring, and a propanol group. The adamantane structure is known for its rigidity and stability, making it a valuable scaffold in medicinal chemistry and materials science. The morpholine ring adds to the compound’s versatility, allowing for various chemical modifications and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-adamantyl)-3-morpholin-4-ylpropan-1-ol typically involves the reaction of 1-adamantyl bromide with morpholine in the presence of a base, followed by the addition of a propanol group. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or copper complexes to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Alpha-(1-Adamantyl)-4-morpholinepropanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, copper complexes.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted adamantane derivatives .

Scientific Research Applications

Alpha-(1-Adamantyl)-4-morpholinepropanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-adamantyl)-3-morpholin-4-ylpropan-1-ol involves its interaction with specific molecular targets and pathways. The adamantane moiety enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various proteins and enzymes, modulating their activity. The morpholine ring can form hydrogen bonds with biological targets, further enhancing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alpha-(1-Adamantyl)-4-morpholinepropanol stands out due to its unique combination of an adamantane moiety, a morpholine ring, and a propanol group. This combination provides a versatile platform for chemical modifications and enhances its potential in various scientific and industrial applications .

Properties

CAS No.

15037-70-4

Molecular Formula

C17H29NO2

Molecular Weight

279.4 g/mol

IUPAC Name

1-(1-adamantyl)-3-morpholin-4-ylpropan-1-ol

InChI

InChI=1S/C17H29NO2/c19-16(1-2-18-3-5-20-6-4-18)17-10-13-7-14(11-17)9-15(8-13)12-17/h13-16,19H,1-12H2

InChI Key

KDEJVXIPSQTVHQ-UHFFFAOYSA-N

SMILES

C1COCCN1CCC(C23CC4CC(C2)CC(C4)C3)O

Canonical SMILES

C1COCCN1CCC(C23CC4CC(C2)CC(C4)C3)O

Synonyms

α-(1-Adamantyl)-4-morpholine-1-propanol

Origin of Product

United States

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